3-(2-Fluorophenyl)benzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9FS |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9FS/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H |
InChI Key |
OXNWBTCQQKAWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC3=CC=CC=C32)F |
Origin of Product |
United States |
Computational and Theoretical Investigations of 3 2 Fluorophenyl Benzo B Thiophene
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(2-fluorophenyl)benzo[b]thiophene, these methods reveal details about its geometry, orbital energies, and charge distribution, which collectively determine its behavior and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular structure and relative stability of chemical compounds. While specific DFT studies exclusively on this compound are not prevalent in the reviewed literature, extensive research on closely related 3-phenylbenzo[b]thiophene (B77834) derivatives provides a strong basis for understanding its structural parameters.
Computational studies on derivatives such as 2-methyl-3-phenylbenzo[b]thiophene have been performed using functionals like M06-2X with basis sets such as 6-311++G**, which provide detailed geometric information. nih.gov These calculations typically model the compound in a solution environment using a polarizable continuum model (PCM) to simulate real-world conditions. nih.gov
Experimental validation from X-ray crystallography of related compounds, such as 3-aryl benzothiophene (B83047) derivatives, confirms the key structural features predicted by DFT. For instance, in one BDK inhibitor containing a 3-phenyl moiety, X-ray analysis revealed a specific orientation of the phenyl group relative to the benzothiophene core, where it fits into a cryptic protein pocket. scribd.com This highlights the importance of the dihedral angle between the two aromatic rings, a key parameter in conformational analysis. The geometry of the benzothiophene core is largely planar, with the phenyl group twisted at a certain angle from this plane.
Table 1: Representative Geometric Parameters for a 3-Phenylbenzo[b]thiophene Core (Note: These are typical values based on DFT calculations and X-ray data of analogous structures, not experimentally determined values for the specific title compound.)
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-S (thiophene ring) | ~1.75 Å |
| C-C (inter-ring) | ~1.48 Å | |
| C=C (thiophene ring) | ~1.37 Å | |
| Bond Angle | C-S-C (thiophene ring) | ~92.0° |
| C-C-C (phenyl ring) | ~120.0° | |
| Dihedral Angle | Phenyl Ring vs. Benzothiophene Plane | 25° - 55° |
Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For π-conjugated systems like this compound, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting parts. In this case, the electron density of the HOMO is expected to be distributed across the electron-rich benzothiophene ring system. The LUMO would also be delocalized over the π-system. The fluorine substitution on the phenyl ring introduces an inductive electron-withdrawing effect, which can lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted 3-phenylbenzo[b]thiophene.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. Studies on related benzothiophene 1,1-dioxides show that chemical modifications can significantly reduce the HOMO-LUMO gap, thereby tuning the material's photophysical properties. acs.org While specific values for this compound require a dedicated calculation, the expected gap would be in the range typical for conjugated organic molecules, influencing its potential as an organic semiconductor or chromophore.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions.
For this compound, an MEP analysis would be expected to show:
Negative Potential (Red/Yellow): The most electronegative regions would be centered around the sulfur atom in the benzothiophene ring and the fluorine atom on the phenyl ring. These areas are the most likely sites for electrophilic attack.
Positive Potential (Blue): The hydrogen atoms attached to the aromatic rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
This charge distribution is fundamental to the molecule's intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate its solid-state packing and properties in biological systems.
First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) effects, such as second-harmonic generation. Materials with high β values are of great interest for applications in optoelectronics and photonics. Significant NLO responses in organic molecules typically arise from a "push-pull" architecture, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge, leading to a large change in dipole moment upon excitation.
A computational study of this compound would involve calculating the static and dynamic hyperpolarizability tensors. The molecule possesses an asymmetric charge distribution due to the presence of the sulfur and fluorine heteroatoms. However, it does not fit the classic strong donor-acceptor model. The benzothiophene moiety can act as a π-donor, and the fluorophenyl group is weakly electron-withdrawing. Therefore, a moderate first-order hyperpolarizability might be expected. To enhance its NLO properties, stronger donor or acceptor groups would need to be incorporated into the molecular structure.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations focus on the properties of a single, static molecule, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its conformational changes and interactions with its environment.
Conformational analysis of this compound focuses on the rotation around the single bond connecting the phenyl ring to the benzothiophene core. This rotation determines the three-dimensional shape of the molecule and is critical for its biological activity and material properties.
The presence of the fluorine atom at the ortho position of the phenyl ring introduces steric hindrance, which can create a higher energy barrier for rotation compared to the unsubstituted 3-phenylbenzo[b]thiophene. This may result in distinct, stable conformers (rotational isomers or atropisomers). Studies on related 3-phenylbenzo[b]thiophene 1,1-dioxides have detected slow dynamic conformational isomerism in solution, indicating that the energy barrier to rotation is significant. researchgate.net X-ray crystal structures of similar molecules show that the phenyl ring is typically twisted out of the plane of the benzothiophene ring, with the specific dihedral angle determined by a balance of electronic (conjugation) and steric effects. scribd.com MD simulations can model this dynamic process, calculating the relative energies of different conformers and the transition rates between them.
Hirshfeld Surface Analysis and Crystal Packing Characterization
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, researchers can identify and characterize the close contacts that govern the crystal packing of molecules like this compound and its derivatives.
The d_norm map uses a color scale where red spots indicate intermolecular contacts that are shorter than the sum of their van der Waals radii, white represents contacts approximately equal to the van der Waals radii, and blue indicates longer contacts. nih.gov This visualization provides an immediate picture of the most significant interactions holding the crystal together. For benzothiophene derivatives, these analyses reveal that the crystal packing is often dominated by a high percentage of H⋯H, C⋯H/H⋯C, and S⋯H/H⋯S interactions. nih.gov
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiophene (B33073) Derivatives
| Interaction Type | Contribution for Molecule A (%) nih.gov | Contribution for Molecule B (%) nih.gov |
|---|---|---|
| H⋯H | 57.1 | 57.3 |
| C⋯H/H⋯C | 30.7 | 30.7 |
| S⋯H/H⋯S | 6.2 | 6.4 |
Quantification of Intermolecular Interaction Energies (e.g., C–H⋯F/N, π-Stacking)
Beyond visualization, computational chemistry allows for the precise quantification of the energies associated with intermolecular interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) combined with Density Functional Theory (SAPT-DFT) can dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.netnih.gov This approach provides deep insight into the nature of the forces, such as C–H⋯F bonds and π-stacking, that stabilize the crystal structure.
For thiophene-cored systems, studies have shown that stacked dimer arrangements are predominantly stabilized by dispersion forces. nih.gov The ratio of dispersion to electrostatic energy (E_disp / E_elst) is often greater than 2, indicating the critical role of van der Waals forces. researchgate.net These calculations can differentiate between various stacking configurations, such as symmetric arrangements that favor π-π overlap between thiophene and phenyl rings, and unsymmetric arrangements where other contacts, like methyl/π interactions, may be preferred. researchgate.netnih.gov The total interaction energies for such van der Waals-dominated systems are typically in the range of -40 to -50 kJ/mol. nih.gov
Table 2: Example of Intermolecular Interaction Energy Components for Stacked Thiophene Dimers (kJ/mol)
| Energy Component | Unsymmetric Dimer researchgate.net | Symmetric Dimer researchgate.net |
|---|---|---|
| Electrostatics (E_elst) | -15.8 | -13.8 |
| Dispersion (E_disp) | -35.5 | -36.6 |
| Total Interaction Energy (E_total) | -42.5 | -41.9 |
Structure-Activity Relationship (SAR) Studies through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds like benzo[b]thiophene, QSAR studies are instrumental in identifying key molecular descriptors that influence their therapeutic potential.
A typical 3D-QSAR study involves aligning a set of molecules with known activities and generating a statistical model, often using methods like Partial Least Squares (PLS). nih.gov A statistically robust QSAR model is characterized by a high correlation coefficient (R²), a high cross-validation coefficient (Q²), and a high F-test value. nih.govworldscientific.com For instance, a QSAR model for a series of inhibitors yielded an R² of 0.918 and a Q² of 0.852, indicating excellent descriptive and predictive power. nih.gov The resulting model can be visualized as a contour map, highlighting regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish biological activity, thereby guiding the design of more potent analogs. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is widely used to understand the structural basis of the activity of benzo[b]thiophene derivatives and to predict their binding affinities for various biological targets. nih.govnih.govnih.gov
Docking studies on benzo[b]thiophene analogs have shed light on crucial interactions responsible for their biological effects. For example, simulations have shown how these molecules can bind to serotonin (B10506) receptors (like 5-HT1A), amyloid-beta (Aβ42) aggregates, and enzymes such as cholinesterases. nih.govnih.govnih.gov The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov The binding affinity is often expressed as a docking score, which helps in ranking potential drug candidates and prioritizing them for synthesis and further testing. nih.gov
Table 3: Examples of Molecular Docking Studies with Benzo[b]thiophene Derivatives
| Derivative Class | Biological Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| Benzo[b]thiophen-2-yl-propan-1-ones | 5-HT1A Serotonin Receptor | Identified key electrostatic interactions responsible for binding affinity. | nih.gov |
| N-phenylbenzo[b]thiophene-2-carboxamides | Amyloid Beta (Aβ42) Aggregates | Orientation of the bicyclic ring was shown to modulate Aβ42 aggregation. | nih.gov |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Elucidated enzyme-inhibitor interactions to explain inhibitory activity. | nih.gov |
| Tetrahydrobenzo[b]thiophenes | Keap1 Protein | Studied binding affinity to predict antioxidant potential. | nih.gov |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new ligands with improved potency and selectivity.
A pharmacophore model is typically generated from a set of active compounds. For example, a five-point pharmacophore model might consist of features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, arranged in a specific geometry. nih.gov Such a model was successfully developed for a series of PDE4B inhibitors, leading to a statistically significant 3D-QSAR model. nih.gov Once validated, the pharmacophore hypothesis can be used as a 3D query to screen virtual libraries for novel compounds that match the required features or to guide the modification of existing scaffolds to better fit the model, ultimately accelerating the discovery of new drug candidates. nih.gov
Theoretical Prediction of Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of molecular structure, electronic properties, and chemical reactivity. For this compound, DFT can be used to calculate a variety of molecular properties and reactivity descriptors that provide insight into its chemical behavior.
Mechanistic Pathways of Electrophilic Substitution
The benzo[b]thiophene system's reactivity in electrophilic substitution is a complex interplay of the activating effect of the sulfur atom and the aromaticity of the fused rings. Computational studies, often employing quantum chemical calculations like Density Functional Theory (DFT), help predict the most likely sites for electrophilic attack and the nature of the transition states involved.
Detailed Research Findings: In general, for unsubstituted benzo[b]thiophene, electrophilic substitution is known to preferentially occur at the C2 (α) or C3 (β) position of the thiophene ring. The relative reactivity of these positions is influenced by the stability of the corresponding carbocation intermediate (the sigma complex or arenium ion). researchgate.net Theoretical calculations have shown that for many electrophiles, attack at the C2 position is kinetically and thermodynamically favored over the C3 position due to better stabilization of the positive charge. researchgate.netacs.org
For this compound, the C3 position is already occupied. Therefore, electrophilic attack is directed towards other positions. The primary candidates are the C2 position of the benzothiophene core and the various positions on the fused benzene (B151609) ring and the pendant 2-fluorophenyl ring. The existing 3-aryl group acts as a deactivating group for the C2 position due to steric hindrance and its electron-withdrawing inductive effect, while the sulfur atom continues to direct electrophiles to the C2 position. The outcome depends on the balance of these electronic and steric factors, as well as the nature of the attacking electrophile. researchgate.net The mechanism proceeds via the formation of a high-energy sigma complex, followed by the loss of a proton to restore aromaticity. researchgate.net
The table below summarizes the predicted relative reactivity of the available positions for electrophilic attack, based on general principles.
| Position | Predicted Reactivity | Rationale |
| C2 | Moderately Favored | Activated by the adjacent sulfur atom, but sterically hindered and electronically deactivated by the 3-(2-fluorophenyl) group. |
| C4, C7 | Less Favored | Part of the fused benzene ring; less activated than the thiophene ring positions. |
| C5, C6 | Least Favored | "Meta" positions relative to the sulfur atom's influence; generally the least reactive positions on the benzothiophene core. |
| Fluorophenyl Ring | Possible | Reactivity depends on the directing effects of the fluorine atom (ortho, para-directing) and the benzothienyl group. |
Insights into Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on a benzo[b]thiophene core is generally challenging unless the ring is activated by potent electron-withdrawing groups. However, the presence of a halogen atom allows for such transformations. Theoretical studies can model the energy profiles of SNAr pathways, which typically proceed via a stepwise addition-elimination mechanism.
Detailed Research Findings: The generally accepted mechanism for SNAr involves the initial attack of a nucleophile on the carbon atom bearing a leaving group (like a halogen). researchgate.net This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring system.
For a molecule like this compound, SNAr could theoretically occur at the 2-fluorophenyl ring, where the fluorine atom acts as the leaving group. However, without strong electron-withdrawing groups positioned ortho or para to the fluorine, this reaction is typically unfavorable.
More relevant are SNAr reactions on halogenated benzo[b]thiophene precursors. For instance, in the synthesis of 2-aryl-3-substituted benzo[b]thiophenes, a key step can be the nucleophilic substitution of a leaving group at the C3 position. acs.org Computational studies on analogous thiophene systems reveal that the formation of the initial zwitterionic or Meisenheimer intermediate is often the rate-determining step. nih.gov The subsequent proton transfer and elimination of the leaving group can be uncatalyzed or catalyzed by other species in the reaction mixture, significantly lowering the activation barrier. nih.gov Research indicates that halogen atoms at the C2 position of the benzothiophene ring are surprisingly more susceptible to displacement by nucleophiles than those at the C3 position. taylorfrancis.com
The table below outlines the key steps in a hypothetical SNAr reaction involving a 3-chlorobenzo[b]thiophene and a generic nucleophile (Nu⁻), based on established mechanisms. nih.gov
| Step | Description | Intermediate |
| 1. Nucleophilic Addition | The nucleophile attacks the C3 carbon, breaking the aromatic π-system. | Meisenheimer Complex (anionic σ-adduct) |
| 2. Elimination | The leaving group (Cl⁻) departs, restoring the aromaticity of the benzothiophene ring. | 3-(Nucleophile)benzo[b]thiophene |
Understanding Carbopalladation Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, including the synthesis of 3-arylbenzo[b]thiophenes. Computational and kinetic studies have been instrumental in distinguishing between several plausible mechanistic pathways, with the carbopalladation route emerging as a key process in direct arylation reactions.
Detailed Research Findings: The direct β-arylation of benzo[b]thiophene with aryl halides provides an efficient route to compounds like this compound. Mechanistic investigations have explored three primary pathways: electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and a Heck-type mechanism involving carbopalladation. nih.gov
While the SEAr pathway involves an electrophilic attack by an Ar-Pd(II) species, it is inconsistent with the observed regioselectivity, as thiophenes are typically more nucleophilic at the α-position (C2). nih.gov The CMD pathway involves a concerted C-H bond cleavage and metalation. However, experimental data, particularly kinetic isotope effect (KIE) studies, have provided strong evidence against both SEAr and CMD as the primary mechanism for this transformation. nih.govacs.org
The favored pathway is a Heck-type mechanism. nih.govacs.org The catalytic cycle is proposed to begin with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Ar-Pd(II)-I species undergoes ligand exchange to form a more reactive cationic or alkoxide complex. The key step is the carbopalladation of this species across the C2-C3 double bond of the benzo[b]thiophene. This forms a σ-alkyl-Pd(II) intermediate, which then undergoes a base-assisted anti-elimination of a palladium hydride species to yield the 3-arylated product and regenerate the active Pd(0) catalyst. nih.govacs.org
Kinetic studies have shown significant 13C KIEs at both C2 and C3, and inverse 2H KIEs at both positions. nih.gov These findings are consistent with a rate-limiting carbopalladation step and are inconsistent with the expected KIEs for either a CMD or an SEAr mechanism. nih.govacs.org
| Mechanistic Pathway | Key Intermediate | Supporting Evidence (from KIE studies) nih.govacs.org |
| Electrophilic Substitution (SEAr) | Sigma Complex | Inconsistent: Predicts significant 13C KIE only at C3. |
| Concerted Metalation-Deprotonation (CMD) | Concerted Transition State | Inconsistent: Predicts a large primary 2H KIE at C3. |
| Heck-type (Carbopalladation) | σ-Alkyl-Pd(II) Complex | Consistent: Shows significant 13C KIEs at both C2 and C3 and inverse 2H KIEs. |
Advanced Spectroscopic and Diffraction Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 3-(2-Fluorophenyl)benzo[b]thiophene in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. In a study, the ¹H NMR spectrum of this compound in CDCl₃ showed distinct signals for the aromatic protons. For instance, the proton at the 2-position of the benzo[b]thiophene ring was identified as a singlet at δ 7.50 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound displayed resonances for all the carbon atoms, with the chemical shifts being influenced by their electronic environment and proximity to the fluorine atom.
¹⁹F NMR: Fluorine-19 NMR is particularly useful for organofluorine compounds. For this compound, the ¹⁹F NMR spectrum in CDCl₃ exhibited a singlet at approximately -113.8 ppm, confirming the presence and electronic environment of the fluorine atom on the phenyl ring.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | CDCl₃ | 7.50 (s, 1H, H-2), multiplet for other aromatic protons |
Mass Spectrometry (MS/HRMS) for Molecular Weight Validation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula.
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight. This confirms the identity of the compound. Further fragmentation analysis reveals characteristic patterns that help in elucidating the structure. For example, the loss of a fluorine atom or the thiophene (B33073) ring can be observed as distinct fragment ions in the mass spectrum.
HRMS analysis of this compound would yield a precise mass that can be used to calculate the elemental composition, confirming the molecular formula C₁₄H₉FS.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular fingerprint.
IR Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. For instance, C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption band, which is a key indicator of the fluorine substituent.
Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds that may be weak in the IR spectrum. The symmetric vibrations of the benzo[b]thiophene and phenyl rings are often strong in the Raman spectrum.
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorphism Studies
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
While a specific single crystal structure of this compound is not detailed in the provided search results, a study on a related compound, 2-bromo-3-(2-fluorophenyl)benzo[b]thiophene, revealed a monoclinic crystal system with the space group P2₁/c. This suggests that this compound would likely also crystallize in a well-defined system, and its solid-state conformation, including the dihedral angle between the benzo[b]thiophene and the 2-fluorophenyl rings, could be precisely determined. Such studies are also crucial for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties.
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible absorption and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes. These properties are fundamental to understanding the photophysical behavior of this compound.
UV-Visible Absorption: The UV-Vis absorption spectrum of this compound in a solvent like cyclohexane (B81311) would show absorption bands in the ultraviolet region. These bands correspond to π-π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands provide insights into the electronic structure of the molecule.
Emission Spectroscopy: Upon excitation at an appropriate wavelength, this compound can exhibit fluorescence. The emission spectrum provides information about the energy of the excited state and the efficiency of the fluorescence process (quantum yield). The difference between the absorption and emission maxima (Stokes shift) is an important parameter in characterizing the photophysical properties. Studies on similar 3-arylbenzo[b]thiophenes have shown that they can be fluorescent, with their emission properties being influenced by the nature and position of substituents on the aryl ring.
Table 2: Compound Mentioned
| Compound Name |
|---|
| This compound |
Applications of 3 2 Fluorophenyl Benzo B Thiophene and Its Derivatives in Advanced Materials Science
Organic Electronics and Optoelectronics
The unique properties of benzo[b]thiophene derivatives make them excellent candidates for the active layers in a variety of organic electronic and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of Organic Light-Emitting Diodes (OLEDs) , benzo[b]thiophene-based materials are utilized for their charge-transporting and emissive properties. Thieno[3,2-b]thiophene (TT), a related isomer, is noted for being an electron-rich, flat, and electron-delocalized system, making it a promising building block for conjugated semiconductors in OLEDs semanticscholar.org. For instance, a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. This device exhibited a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61% semanticscholar.org. The 3-(2-Fluorophenyl)benzo[b]thiophene core could be integrated into similar D-π-A structures, where the fluorophenyl group could help tune the emission color and improve charge injection/transport, potentially leading to highly efficient OLEDs.
For Organic Photovoltaics (OPVs) , benzo[b]thiophene derivatives are often employed as electron-donor materials or as part of the π-bridge in D-A copolymers to enhance performance. The introduction of fluorine atoms into the polymer backbone is a common strategy to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the solar cell unica.it. For example, copolymers incorporating a fluorinated benzothiadiazole acceptor unit have shown promising photovoltaic properties nih.govnih.gov. A polymer containing a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge and a fluorinated benzothiadiazole acceptor achieved a power conversion efficiency (PCE) of up to 7.05% nih.govnih.gov. By analogy, incorporating the this compound moiety could offer a pathway to fine-tune the electronic energy levels and morphology of the active layer, potentially leading to high-efficiency organic solar cells.
Table 1: Performance of Selected Benzothiophene (B83047) Derivative-based Organic Electronic Devices
| Device Type | Key Material Component | Performance Metric | Value |
|---|---|---|---|
| OLED | DMB-TT-TPA (Thieno[3,2-b]thiophene linker) | Max. Power Efficiency | 6.70 lm/W semanticscholar.org |
| OLED | DMB-TT-TPA (Thieno[3,2-b]thiophene linker) | Max. Current Efficiency | 10.6 cd/A semanticscholar.org |
| OLED | DMB-TT-TPA (Thieno[3,2-b]thiophene linker) | External Quantum Efficiency | 4.61% semanticscholar.org |
| OPV | PTT-ODTTBT (Thieno[3,2-b]thiophene π-bridge) | Power Conversion Efficiency | 7.05% nih.govnih.gov |
| OPV | PTT-ODTTBT (Thieno[3,2-b]thiophene π-bridge) | Short-Circuit Current (Jsc) | 13.96 mA/cm² nih.gov |
Organic Field-Effect Transistors (OFETs)
Benzo[b]thiophene derivatives are widely recognized as high-performance p-type organic semiconductors for Organic Field-Effect Transistors (OFETs) . Their rigid structure promotes effective π-π stacking in the solid state, which is crucial for efficient charge transport. Numerous studies have demonstrated high hole mobilities for materials based on the benzo[b]thieno[2,3-d]thiophene and benzothieno[3,2-b]thiophene cores doi.orgnih.govacs.org. For instance, solution-processed OFETs using novel benzo[b]thieno[2,3-d]thiophene derivatives have shown hole mobilities up to 0.005 cm²/Vs and high current on/off ratios exceeding 10⁶ doi.org. Copolymers incorporating thieno[3,2-b]thiophene have achieved even higher hole mobilities, on the order of 0.1 cm²/Vs rsc.org. The this compound structure, with its potential for ordered molecular packing and the electron-withdrawing nature of the fluorophenyl group, could lead to materials with good ambient stability and high charge carrier mobility, making it a promising candidate for the active channel layer in OFETs.
Table 2: OFET Performance of Representative Benzothiophene-based Materials
| Material Class | Specific Derivative | Hole Mobility (μh) | On/Off Ratio |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene | 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 cm²/Vs doi.org | > 10⁶ doi.org |
| Thieno[3,2-b]thiophene Copolymer | PTT-ODTTBT | 0.024 cm²/Vs | ~10⁵ |
Aggregation-Induced Emission (AIE) Characteristics and Their Tuning
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. Materials with AIE properties are highly sought after for applications in OLEDs, sensors, and bio-imaging.
While there is no direct report on the AIE properties of this compound, a closely related compound, 2,3-diphenylbenzo[b]thiophene S,S-dioxide, has been shown to be a platform for new AIE luminogens. The AIE effect in such systems arises from the propeller-like structure of the phenyl substituents, whose intramolecular rotations are restricted in the aggregate state, thus opening up a radiative decay channel. It is conceivable that the this compound core could be functionalized to exhibit AIE. The non-coplanar twist between the benzo[b]thiophene and the 2-fluorophenyl ring could act as an intramolecular rotor. By attaching other bulky groups to the benzo[b]thiophene scaffold, it would be possible to create molecules that are non-emissive in solution but become highly fluorescent upon aggregation, as the steric hindrance would restrict the rotation of the phenyl ring.
Chemosensor and Molecular Probe Development
The fluorescent properties of benzo[b]thiophene derivatives make them suitable platforms for the development of chemosensors and molecular probes . A chemosensor typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). Upon binding of the target analyte to the receptor, a change in the fluorescence signal (e.g., quenching or enhancement) is observed.
For example, a thieno[2,3-b]thiophene (B1266192) derivative functionalized with oxazoline groups has been designed as a fluorescent chemosensor with good selectivity for dichromate anions. Similarly, thieno[3,2-b]thiophene has been used to construct far-red fluorescent molecular rotors that act as high-affinity reporters for DNA aptamers, showing a significant "light-up" response upon binding. The this compound core could serve as a stable and tunable fluorophore. By introducing appropriate receptor moieties onto the benzo[b]thiophene backbone, it would be possible to design novel chemosensors for the selective detection of various ions, molecules, or biomolecules. The fluorine substitution could also be exploited to modulate the photophysical properties and the binding affinity of the sensor.
Supramolecular Assembly and Self-Organizing Systems
Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The benzo[b]thiophene core, particularly the largerbenzothieno[3,2-b]-benzothiophene (BTBT) system, has been explored as a building block for self-organizing systems doi.org.
A powerful strategy involves conjugating the BTBT core with self-assembling peptides. These hybrid molecules can self-assemble in water to form hydrogels composed of a 3D fibrillar network doi.org. Spectroscopic studies have confirmed that both hydrogen bonding between the peptide segments and π-π stacking between the BTBT cores are the driving forces for the formation of these ordered structures doi.org. This approach allows for the fabrication of soft, electrically conductive materials. While this research has focused on the larger BTBT core, the underlying principles are applicable to this compound. By functionalizing this molecule with moieties capable of specific intermolecular interactions (e.g., peptide sequences, hydrogen-bonding groups), it is possible to guide its self-assembly into well-defined nanostructures like nanofibers, ribbons, or sheets. These self-organized systems could find applications in printable electronics, tissue engineering, and sensing.
Investigation of Biological Activities: Mechanistic and Structure Based Approaches
Mechanistic Studies of Biological Activity (e.g., Enzyme Inhibition Mechanisms via Molecular Docking)
Molecular docking simulations are a cornerstone in elucidating the potential mechanisms of action for benzo[b]thiophene derivatives. nih.govmdpi.comresearchgate.net These computational techniques predict the preferred orientation of a ligand when bound to a target protein, shedding light on potential enzyme inhibition mechanisms. For scaffolds related to 3-(2-Fluorophenyl)benzo[b]thiophene, docking studies have identified key interactions that are likely crucial for their biological activity.
For instance, in studies of benzothieno[3,2-d]pyrimidine derivatives targeting cyclooxygenase-2 (COX-2), molecular docking revealed that the orientation of the thiophene (B33073) and phenyl rings relative to histidine residues (His-386, His-388, His-207) within the enzyme's active site is significant for binding. nih.gov Similarly, docking studies of thieno[2,3-b]thiophene (B1266192) derivatives against microbial enzymes like dihydrofolate reductase (DHFR) from Candida albicans and rhomboid protease from E. coli have shown that hydrogen bonding and hydrophobic interactions with key residues are critical for their inhibitory activity. mdpi.com
While specific docking studies on this compound are not widely published, data from analogous structures suggest that the 2-fluorophenyl group likely plays a significant role in orienting the molecule within a target's binding pocket. The fluorine atom can alter the electronic properties of the phenyl ring and may participate in specific interactions, such as hydrogen bonding or halogen bonding, with amino acid residues. The benzo[b]thiophene core itself typically engages in hydrophobic and van der Waals interactions. mdpi.com
| Scaffold | Target Enzyme | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Benzothieno[3,2-d] pyrimidine | Cyclooxygenase-2 (COX-2) | His-386, His-388, His-214, His-207, Arg-120, Tyr-355 | Perpendicular orientation, Hydrogen bonds |
| Thieno[2,3-b]thiophene | C. albicans Dihydrofolate reductase (DHFR) | Ile9, Glu32, Phe36, Ile112, Tyr118 | Hydrogen bonding, Hydrophobic, Van der Waals |
| Thieno[2,3-b]thiophene | E. coli Rhomboid protease | His150, Asn154, Ser201, His254 | Hydrogen bonding, Hydrophobic, Van der Waals |
| Tetrahydrobenzo[b]thiophene | Keap1 protein | ILE 559 | Hydrogen bond |
Structure-Activity Relationship (SAR) Elucidation for Benzo[b]thiophene Scaffolds
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the core structure. rsc.org SAR studies aim to identify these relationships to optimize potency and selectivity. For the benzo[b]thiophene scaffold, substituents at the C-2 and C-3 positions are particularly important for target binding and eliciting diverse biological effects. rsc.org
Studies on various benzo[b]thiophene analogues have revealed several key SAR principles:
Substitution at Position 3: In the development of antimycotic agents, benzo[b]thiophene analogues of terbinafine (B446) showed that having the side chain at position 3 resulted in potent compounds. nih.gov Conversely, for some antitubercular agents, an unsubstituted 3-position was found to be favorable for activity. nih.gov The presence of the 2-fluorophenyl group at this position in this compound suggests it is a critical determinant of its biological profile.
Substitution at Position 2: The nature of the group at the C-2 position significantly influences activity. For example, in a series of cholinesterase inhibitors, 3-acyl-2-phenylbenzothiophenes showed potent activity. nih.gov
Ring Substitution: Halogen substitution, such as the fluorine atom in this compound, can significantly enhance biological activity. For instance, a 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent antimycotic. nih.gov The position of the substituent on the phenyl ring is also crucial; studies on related compounds have shown that 2- and 3-substituted phenyl rings are often more active than 4-substituted ones. mdpi.com
| Benzo[b]thiophene Series | Biological Activity | Key SAR Findings |
|---|---|---|
| Benzo[b]thienylallylamines | Antimycotic | Side chain at position 3, 4, or 7 leads to potent activity. Halogen substitution can enhance potency. nih.gov |
| Benzo[b]thiophene-chalcones | Cholinesterase Inhibition | 3-Acyl-2-phenylbenzothiophenes are generally potent inhibitors. nih.gov |
| Benzo[b]thiophene-based hybrids | Antitubercular | Incorporation of 3-unsubstituted benzo[b]thiophene was favorable for antimycobacterial activity. nih.gov |
| 2,3-Difunctionalized Benzo[b]thiophenes | Antiangiogenic | Substituents at both C-2 and C-3 are critical for activity. nih.gov |
Design Principles for Novel Analogues Based on Computational Predictions
Computational methods are increasingly used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govscilit.com For benzo[b]thiophene scaffolds, these design principles often involve a combination of molecular docking, SAR analysis, and consideration of physicochemical properties like lipophilicity. nih.govscilit.com
A common strategy is the hybridization of the benzo[b]thiophene core with other known pharmacophores. For example, benzo[b]thiophene-based hybrids incorporating an isatin (B1672199) motif have been designed as potential antitubercular agents. nih.gov In this design, lipophilicity was systematically varied by introducing different substituents to optimize activity against resistant strains.
Another approach involves using molecular docking to design compounds that fit optimally into a target's binding site. scilit.com Based on docking scores and predicted interactions, new series of compounds can be synthesized. For instance, thiophene-derived benzodiazepines were designed and synthesized as potential anticancer agents based on their predicted binding to estrogen and EGFR receptors. scilit.com
For designing analogues of this compound, computational strategies would likely focus on:
Exploring alternative substitutions on the phenyl ring: Replacing the fluorine with other halogens or small electron-withdrawing/donating groups to fine-tune electronic properties and binding interactions.
Modifying the benzo[b]thiophene core: Introducing substituents at other positions (e.g., 5, 6, or 7) to explore additional binding pockets or alter solubility and metabolic stability.
Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings to probe different spatial and electronic requirements of the target.
These computational and rational design approaches are essential for transforming lead compounds like this compound into optimized drug candidates. nih.govnih.gov
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to revolutionize the development of novel compounds, including derivatives of 3-(2-fluorophenyl)benzo[b]thiophene. acs.orgnih.goveurekaselect.comnih.govnih.govresearchgate.netnih.gov This synergy offers the potential to accelerate the design-make-test-analyze cycle of drug discovery and materials science. acs.org
Compound Design: Machine learning models can be trained on vast datasets of known bioactive molecules to predict the biological activity, pharmacokinetic properties, and toxicity of new virtual compounds. nih.gov For instance, algorithms can learn the structure-activity relationships of various substituted benzo[b]thiophenes to design novel derivatives of this compound with enhanced therapeutic potential for specific biological targets. organic-chemistry.orgacs.orgacs.org Deep learning methods, such as generative models, can even propose entirely new molecular structures with desired properties, expanding the accessible chemical space around this important scaffold. nih.gov
Synthetic Route Planning: Computer-Aided Synthesis Planning (CASP) is a rapidly advancing field where AI algorithms predict viable synthetic routes for a target molecule. nih.goveurekaselect.comnih.gov These tools utilize retrosynthetic analysis, breaking down a complex molecule like this compound into simpler, commercially available starting materials. nih.govnih.gov By analyzing vast reaction databases, AI can suggest optimal reaction conditions and even predict the likelihood of success for a given transformation. acs.orgnih.gov This not only saves significant time and resources in the laboratory but also has the potential to uncover novel and more efficient synthetic pathways that may not be immediately obvious to a human chemist. nih.gov For example, AI could be instrumental in designing a synthetic route for a complex derivative of this compound that incorporates sustainable and efficient reaction steps.
The table below illustrates the potential applications of AI/ML in the context of this compound research.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Bioactivity Prediction | Models predict the biological activity of virtual compounds against specific targets. | Design of new derivatives with improved therapeutic efficacy. |
| ADMET Prediction | Algorithms forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity of molecules. | Prioritization of candidates with favorable drug-like properties. |
| De Novo Design | Generative models create novel molecular structures with desired characteristics. | Discovery of new this compound-based scaffolds. |
| Retrosynthesis Analysis | AI predicts synthetic pathways from the target molecule to starting materials. | Faster and more efficient synthesis of known and novel derivatives. |
| Reaction Outcome Prediction | ML models predict the yield and success rate of chemical reactions. | Optimization of reaction conditions and reduction of failed experiments. |
Advancement of Flow Chemistry and Sustainable Synthetic Methodologies for Benzo[b]thiophene Derivatives
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on developing more sustainable and efficient processes. For benzo[b]thiophene derivatives, including this compound, future research will likely concentrate on the adoption of flow chemistry and other sustainable synthetic methodologies. acs.org
Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This approach offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and easier scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to cleaner reactions with fewer byproducts. For the synthesis of this compound derivatives, flow chemistry could be particularly beneficial for hazardous reactions or for optimizing multi-step sequences.
Sustainable Synthetic Methodologies: There is a strong drive to replace traditional synthetic methods that often rely on harsh reagents and generate significant waste with more environmentally benign alternatives. Key areas of development for the synthesis of benzo[b]thiophenes include:
Photocatalysis: Utilizing visible light to drive chemical reactions offers a green and powerful tool for organic synthesis. nih.goveurekaselect.comnih.gov Photocatalytic methods have been successfully employed for the synthesis of benzo[b]thiophenes through radical annulation processes, avoiding the need for high temperatures and metal catalysts. nih.gov
Electrochemistry: Electrochemical synthesis uses electricity to drive chemical transformations, often providing a milder and more selective alternative to conventional reagents. acs.orgnih.gov This technique has been applied to the synthesis of benzo[b]thiophene-1,1-dioxides and offers a promising avenue for other derivatives. acs.orgnih.gov
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical and sustainable strategy that avoids the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net Significant progress has been made in the regioselective C-H arylation of benzo[b]thiophenes, which could be applied to the synthesis and modification of this compound. organic-chemistry.orgacs.org
Metal-Free Reactions: The development of synthetic methods that avoid the use of transition metals is a key goal of green chemistry. acs.orgunav.edu Metal-free, iodine-catalyzed cascade reactions and radical-triggered intramolecular C-S bond formation are emerging as powerful tools for the construction of the benzo[b]thiophene core. acs.org
The following table summarizes some of the sustainable synthetic methodologies applicable to benzo[b]thiophene derivatives.
| Methodology | Description | Advantages |
| Flow Chemistry | Reactions are performed in a continuous stream. | Enhanced safety, better control, improved scalability. |
| Photocatalysis | Uses visible light to initiate chemical reactions. | Mild conditions, reduced waste, metal-free options. nih.goveurekaselect.com |
| Electrochemistry | Employs electricity to drive reactions. | High selectivity, avoids harsh reagents. acs.orgnih.gov |
| C-H Functionalization | Directly modifies C-H bonds. | Atom-economical, reduces synthetic steps. organic-chemistry.orgresearchgate.net |
| Metal-Free Reactions | Avoids the use of transition metal catalysts. | Reduces cost and metal contamination. acs.orgunav.edu |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond optimizing existing synthetic routes, a significant area of future research lies in the discovery and exploitation of novel reactivity patterns and unconventional transformations of the benzo[b]thiophene scaffold. This exploration can lead to the development of unprecedented molecular architectures and functionalization strategies.
Unconventional Transformations: Researchers are increasingly looking beyond traditional cross-coupling and condensation reactions to access new chemical space. Some emerging areas for benzo[b]thiophene chemistry include:
Radical-Promoted Reactions: The use of radical intermediates can enable unique bond formations that are not accessible through ionic pathways. acs.org Radical-promoted heterocyclodehydration has been shown to be a viable method for the synthesis of substituted benzo[b]thiophenes. acs.org
Dearomatization Reactions: The temporary disruption of the aromaticity of the benzo[b]thiophene ring system can open up new avenues for functionalization. nih.govacs.orgacs.orgnih.govresearchgate.net Palladium-catalyzed dearomatization has been used to create dearomatized intermediates that can be subsequently functionalized to yield complex heterocyclic products. nih.gov Photocatalytic intramolecular [2+2] cycloaddition is another strategy to achieve dearomatization and create semi-saturated polycyclic structures. acs.orgacs.org
Reactions with Arynes: Arynes are highly reactive intermediates that can participate in a variety of cycloaddition and insertion reactions. The reaction of arynes with alkynyl sulfides has been developed as a one-step method for the synthesis of 3-substituted benzo[b]thiophenes.
Ring-Opening Transformations: While often seen as a synthetic challenge, controlled ring-opening of the benzo[b]thiophene core can lead to valuable linear precursors for other complex molecules. For example, the transformation of benzo[b]thiophene to 2-ethylthiophenol has been achieved using a soluble rhodium complex. acs.org
Novel Reactivity Patterns: The regioselectivity of reactions on the benzo[b]thiophene nucleus can be manipulated to achieve previously inaccessible substitution patterns. For instance, while C2-arylation is common, methods for direct β-arylation (C3-position) at room temperature have been developed, providing kinetic evidence for a Heck-type pathway. nih.govacs.org Furthermore, the discovery that the regioselectivity of C-H activation can be switched between the α- and β-positions by altering the catalyst loading opens up new possibilities for precise control over functionalization. nih.govacs.orgresearchgate.net
The exploration of these novel reactivity patterns and unconventional transformations will undoubtedly lead to the discovery of new derivatives of this compound with unique properties and applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(2-fluorophenyl)benzo[b]thiophene, and how are intermediates validated?
- Answer : A common method involves room-temperature β-arylation of benzo[b]thiophene with 2-fluorophenyl halides using palladium catalysts. Reaction progress is monitored via TLC (Rf = 0.48 in hexane). Post-synthesis, intermediates are validated using H-NMR (e.g., δ 7.95 ppm for aromatic protons) and HRMS (calculated [M+H] = 225.0660; observed 225.0734). Cross-checking with literature spectral data ensures structural fidelity .
Q. How is the purity and structural integrity of this compound confirmed experimentally?
- Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Structural confirmation combines C-NMR (e.g., δ 140.1 ppm for fluorophenyl carbons) and IR spectroscopy (C=C and C-F stretches at ~1600 cm and 1100–1250 cm, respectively). Discrepancies in spectral data warrant recrystallization or column chromatography .
Q. What analytical techniques are critical for distinguishing regioisomers in fluorophenyl-substituted benzo[b]thiophenes?
- Answer : Regioisomeric differentiation relies on F-NMR (chemical shifts vary with substitution patterns) and NOESY experiments to confirm spatial proximity of fluorine and adjacent protons. Mass spectrometry fragmentation patterns also provide isomer-specific signatures .
Advanced Research Questions
Q. How do radical intermediates influence sulfonylation reactions in this compound derivatives?
- Answer : In sulfonylation using sodium metabisulfite, methylsulfonyl radicals generated via single-electron transfer attack the thiophene ring, forming vinyl radical intermediates. Kinetic studies (e.g., UV-Vis monitoring) and trapping experiments with TEMPO confirm radical pathways. DFT calculations further validate transition states .
Q. What strategies optimize the synthesis of benzo[b]thieno[2,3-d]thiophenes from this compound precursors?
- Answer : Fiesselmann synthesis employs 3-bromo-substituted benzo[b]thiophenes reacted with thiocyanate derivatives under basic conditions. Reaction optimization includes temperature control (60–80°C) and catalytic CuI to enhance cyclization efficiency. X-ray crystallography confirms fused-ring geometry .
Q. How can computational methods predict the pharmacological activity of this compound derivatives?
- Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., cyclooxygenase-2). ADMET predictions assess bioavailability and toxicity. In vitro assays (e.g., MIC for antibacterial activity) are cross-validated with computational results .
Q. What role does fluorine substitution play in modulating electronic properties for organic semiconductor applications?
- Answer : Fluorine's electron-withdrawing effect lowers HOMO levels, enhancing charge transport in thin-film transistors. Cyclic voltammetry (reduction potentials) and UV-Vis spectroscopy (bandgap analysis) quantify electronic effects. Device testing (hole mobility >0.1 cm/V·s) confirms performance .
Q. How are kinetic studies used to resolve contradictions in proposed Heck-type pathways for β-arylation?
- Answer : Competitive inhibition experiments (e.g., adding PPh) and Arrhenius plots differentiate between concerted and stepwise mechanisms. Isotopic labeling (C or H) tracks regioselectivity. Hammett correlations (σ values of substituents) further elucidate electronic effects on rate constants .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
